molecular formula C11H14ClNO2 B13502177 ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate

ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate

Cat. No.: B13502177
M. Wt: 227.69 g/mol
InChI Key: PQQICJYHWOLBIR-SNVBAGLBSA-N
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Description

Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate typically involves the esterification of 3-amino-3-(3-chlorophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloropropanoate: Lacks the amino group, making it less reactive in certain biological contexts.

    Ethyl 3-amino-3-phenylpropanoate: Lacks the chlorine atom, which can affect its chemical reactivity and biological activity.

Uniqueness

Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate is unique due to the presence of both the amino and chlorophenyl groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate, a chiral compound, has garnered significant attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C11_{11}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 227.68 g/mol
  • Functional Groups : Contains an amino group, an ethyl ester, and a chlorophenyl substituent.

The biological activity of this compound can be attributed to its interactions with various biological targets. The amino group allows for hydrogen bonding with enzyme active sites, which may inhibit or modify enzyme activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their stability and function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : this compound has shown promise as an anti-inflammatory agent, potentially modulating pathways associated with inflammation.
  • Analgesic Properties : The compound is being investigated for its analgesic effects, suggesting its utility in pain management.
  • Antitumor Activity : Preliminary studies indicate potential antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Amino Acid Backbone : Utilizing starting materials such as 3-chloroacetophenone.
  • Esterification : Reacting the amino acid with ethanol in the presence of acid catalysts to form the ethyl ester.

Related Compounds

Several derivatives have been synthesized to explore variations in biological activity:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 3-amino-3-(4-bromophenyl)propanoateSimilar structure but with a bromine substituentDifferent biological activity profile
Ethyl 3-amino-2-methyl-3-(4-bromophenyl)propanoateMethyl group on the second carbonAltered pharmacokinetics

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent.
  • Antitumor Activity Assessment :
    A series of in vitro assays were conducted on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated cytotoxic effects at micromolar concentrations, leading to apoptosis in treated cells.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(3-chlorophenyl)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

PQQICJYHWOLBIR-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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